molecular formula C15H8BrCl2NO3S B7440349 Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate

Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate

Cat. No. B7440349
M. Wt: 433.1 g/mol
InChI Key: WMRZUSOHMHJALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate, also known as QBS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate works by binding to the active site of PTP1B and blocking its enzymatic activity. This leads to an increase in insulin signaling and glucose uptake in cells, which results in improved glucose homeostasis and insulin sensitivity. Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has also been shown to inhibit the growth and proliferation of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been shown to have a number of biochemical and physiological effects. It improves glucose homeostasis and insulin sensitivity by increasing insulin signaling and glucose uptake in cells. Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate also inhibits the growth and proliferation of cancer cells by targeting PTP1B. In addition, Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in various biological processes. It is also relatively easy to synthesize and has good solubility in organic solvents. However, Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on other enzymes and signaling pathways are not well understood.

Future Directions

There are several future directions for research on Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate. One area of interest is the development of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate analogs with improved potency and selectivity for PTP1B. Another area of interest is the investigation of the effects of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate on other enzymes and signaling pathways, which could lead to the discovery of new therapeutic targets for diseases such as cancer and diabetes. Finally, the development of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate-based therapies for the treatment of these diseases is also an area of active research.
Conclusion
In conclusion, Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a valuable tool for studying the role of PTP1B in various biological processes. It has been shown to improve glucose homeostasis and insulin sensitivity, inhibit the growth and proliferation of cancer cells, and have anti-inflammatory and neuroprotective effects. While Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has some limitations for lab experiments, its potential for the development of new therapies for diseases such as cancer and diabetes makes it an important area of research.

Synthesis Methods

The synthesis of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate involves the reaction of 8-aminoquinoline with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been extensively used in scientific research as a tool to study the role of PTP1B in various biological processes. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has also been used to investigate the role of PTP1B in cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrCl2NO3S/c16-10-7-11(17)12(18)8-14(10)23(20,21)22-13-5-1-3-9-4-2-6-19-15(9)13/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRZUSOHMHJALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate

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